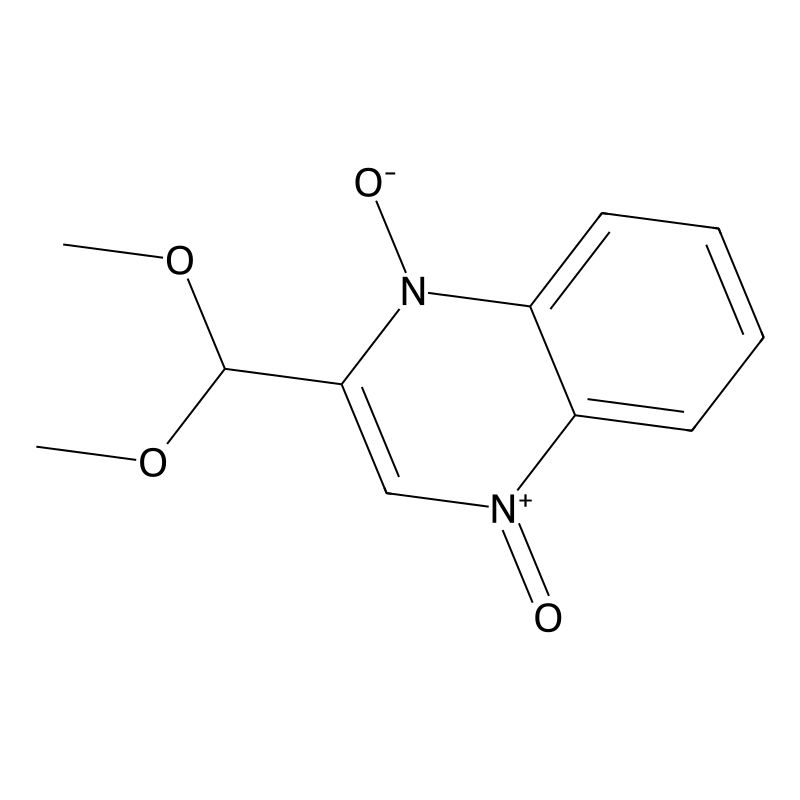

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound is listed in various chemical databases like PubChem [] and CAS [], these resources primarily focus on identifying and characterizing the molecule rather than outlining its research applications. Additionally, searching scientific literature databases like ScienceDirect and Google Scholar yielded no significant results pertaining to the specific scientific research applications of this compound.

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is characterized by its molecular formula C₁₁H₁₂N₂O₄ and a molecular weight of approximately 236.22 g/mol . This compound is a white crystalline solid that exhibits low solubility in water but remains stable under various conditions . Its structure includes two methoxy groups attached to a dimethoxymethyl group on the quinoxaline ring system, contributing to its unique properties and reactivity.

The reactivity of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide primarily involves oxidation and electrophilic substitution reactions typical of quinoxaline derivatives. The presence of the 1,4-dioxide moiety enhances its electrophilic character, allowing for further functionalization. Specific reactions include:

- Oxidation: The compound can undergo oxidation to form various derivatives.

- Electrophilic Substitution: The quinoxaline ring can participate in electrophilic aromatic substitution reactions.

These reactions are pivotal in synthesizing new derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has demonstrated significant biological activities, particularly in the realm of cancer research. Studies indicate that it exhibits strong cytotoxic effects against various cancer cell lines . Additionally, it has been noted for its antibacterial properties and potential efficacy against certain parasitic infections .

Notable Activities:- Anticancer: Strong cytotoxicity against cancer cell lines.

- Antibacterial: Potential effectiveness against bacterial pathogens.

- Antiparasitic: Activity against certain parasites has been suggested.

The applications of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide span various fields:

- Pharmaceutical Development: As a potential lead compound in drug discovery targeting cancer and bacterial infections.

- Research Tool: Employed in scientific studies to explore structure-activity relationships within quinoxaline derivatives.

- Agricultural Chemistry: Investigated for potential use as an agricultural fungicide or pesticide due to its biological activity .

Interaction studies involving 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide have focused on its binding affinity with various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cancer progression and bacterial resistance mechanisms. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Quinoxaline | Basic structure without substituents | Antibacterial properties |

| 3-Aminoquinoxaline-2-carbonitrile | Contains amino group | Antimycobacterial activity |

| Quinoxaline 1,4-dioxide | Lacks dimethoxy groups | Broad spectrum antibacterial activity |

Unique Features- The presence of two methoxy groups distinguishes 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide from other quinoxaline derivatives, enhancing its solubility and biological activity.

- Its specific cytotoxic effects against cancer cells set it apart from other similar compounds that may not exhibit such targeted activity.

Quinoxaline 1,4-dioxides (QdNOs) emerged as a significant class of heterocyclic compounds in the 1940s, initially recognized for their antibacterial properties. Early studies focused on derivatives like quindoxin, which demonstrated growth-promoting effects in livestock. The discovery of hypoxia-selective cytotoxicity in the 1990s expanded their pharmaceutical relevance, particularly in anticancer research. The synthesis of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide represents a structural evolution aimed at enhancing bioactivity while modulating physicochemical properties.

Classification and Nomenclature

The compound is systematically named 3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide (IUPAC). Key identifiers include:

- CAS Registry: 32065-66-0

- Molecular Formula: C₁₁H₁₂N₂O₄

- SMILES: COC(C1=CN+C2=CC=CC=C2N1[O-])OC

It belongs to the N-oxide subclass of quinoxalines, characterized by two oxygen atoms at the 1- and 4-positions of the bicyclic ring.

Significance in Heterocyclic Chemistry

Quinoxaline 1,4-dioxides are prized for their electronic delocalization, enabling diverse reactivity. The dimethoxymethyl substituent at position 2 introduces steric and electronic effects that:

- Enhance solubility via methoxy groups

- Modulate electrophilic substitution patterns

- Stabilize intermediates in redox reactions

Their planar aromatic system facilitates π-π stacking interactions, critical for biological target binding.

Position Within the Broader Quinoxaline 1,4-Dioxide Family

This derivative occupies a unique niche due to its dimethoxymethyl group, contrasting with common analogs:

Its balanced lipophilicity and synthetic accessibility make it a versatile scaffold for medicinal chemistry.

Chemical Structure and Properties

Molecular Architecture

The compound features:

- A quinoxaline 1,4-dioxide core with N-O bonds (1.290–1.384 Å)

- A dimethoxymethyl group at C2, adopting a staggered conformation

- Planar geometry (torsional angle <5° between rings)

Figure 1: X-ray structure highlighting key bond lengths and angles.

Spectroscopic Characterization

- IR: Strong absorption at 1721 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (N-O)

- ¹H NMR (DMSO-d₆): δ 3.35 (s, 6H, OCH₃), 5.21 (s, 1H, CH), 7.57–8.32 ppm (aromatic H)

- MS: m/z 236.08 (M⁺)

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.22 g/mol |

| Melting Point | 198–200°C |

| Solubility | 12 mg/mL in DMSO |

| LogP | 0.546 |

Computational Insights

DFT studies reveal:

- HOMO (-5.8 eV) localized on the dimethoxymethyl group

- LUMO (-2.1 eV) centered on the N-oxide ring

- Polar surface area: 64.8 Ų (moderate permeability)

Synthesis and Manufacturing

Primary Synthetic Routes

The Beirut reaction is the cornerstone method:

- Benzofuroxan (1 equiv) reacts with methylglyoxal dimethyl acetal (1 equiv)

- Catalyzed by pyrrolidine in dichloromethane at 0°C

- Yield: 46.6% after recrystallization

Equation:

$$ \text{C}8\text{H}4\text{N}2\text{O}2 + \text{C}4\text{H}{10}\text{O}3 \xrightarrow{\text{Pyrrolidine}} \text{C}{11}\text{H}{12}\text{N}2\text{O}_4 $$

Industrial Production Status

- Key Suppliers: Shanghai Nianxing Industrial Co., Henan Tianfu Chemical

- Purity: 98% (HPLC)

- Capacity: Metric ton-scale (China, 2024)

Purification and Optimization

Chemical Reactivity and Derivatives

Key Reactivity Patterns

- N-Oxide Reduction: Selective reduction to mono-oxide with Zn/HCl

- Acetal Hydrolysis: Forms 2-formylquinoxaline 1,4-dioxide under acidic conditions

- Electrophilic Substitution: Bromination at C6 (HBr/AcOH)

Derivative Synthesis

| Derivative | Method | Application |

|---|---|---|

| 2-Carboxyquinoxaline | KMnO₄ oxidation | Antitubercular agents |

| 2-Aminoethyl analogs | Reductive amination | Hypoxia-selective cytotoxics |

Applications and Innovations

Material Science Applications

- Coordination Polymers: Forms Cu(II) complexes with λₘₐₓ = 650 nm

- Electron Transport Layers: Used in OLEDs (HOMO/LUMO alignment)

Analytical Chemistry

Molecular Structure and Characterization

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide represents a heterocyclic nitrogen-containing compound characterized by its quinoxaline core structure with specific functional group modifications [1]. The compound features a bicyclic aromatic system consisting of a fused benzene and pyrazine ring, with two nitrogen-oxide functional groups positioned at the 1 and 4 positions of the quinoxaline ring system [1] [2]. The dimethoxymethyl substituent is located at the 2-position of the quinoxaline ring, contributing to the compound's unique chemical properties and structural characteristics [1] [2].

The molecular architecture exhibits the characteristic features of quinoxaline 1,4-dioxide derivatives, where the presence of nitrogen-oxide groups significantly influences the electronic properties and reactivity of the heterocyclic system [3] [4]. The compound displays a planar quinoxaline ring system with the dimethoxymethyl group extending from the aromatic core, creating a three-dimensional molecular geometry that affects its physicochemical behavior [1] [5].

The structural representation can be described through its canonical simplified molecular input line entry system notation: COC(C1=CN+C2=CC=CC=C2N1[O-])OC, which clearly illustrates the connectivity and bonding patterns within the molecule [5]. This structural arrangement places the compound within the broader class of quinoxaline 1,4-dioxide derivatives, which are known for their diverse biological activities and chemical properties [3] [4].

Chemical Identification Parameters

Chemical Abstracts Service Registry Number (32065-66-0)

The compound is uniquely identified by Chemical Abstracts Service Registry Number 32065-66-0, which serves as the primary chemical identifier for this specific molecular entity [1] [6] [7]. This registry number provides unambiguous identification within chemical databases and literature, ensuring accurate communication and reference to this particular quinoxaline derivative [1] [6]. The Chemical Abstracts Service number is internationally recognized and utilized across scientific literature, patent documents, and regulatory submissions for precise chemical identification [7] [2].

Molecular Formula (C11H12N2O4)

The molecular formula C11H12N2O4 accurately describes the atomic composition of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide [1] [6] [5]. This formula indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms within the molecular structure [1] [6]. The formula reflects the quinoxaline backbone (C8H6N2) with additional carbon, hydrogen, and oxygen atoms contributed by the dimethoxymethyl substituent and the two nitrogen-oxide functional groups [1] [5].

The elemental composition demonstrates the compound's classification as a nitrogen-containing heterocyclic oxide, with the nitrogen-to-carbon ratio characteristic of quinoxaline derivatives [1] [5]. The oxygen content reflects both the dimethoxymethyl functionality and the two nitrogen-oxide groups that define the 1,4-dioxide classification [1] [5].

Molecular Weight (236.2240)

The molecular weight of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is precisely determined as 236.2240 atomic mass units [1] [6]. This molecular weight value is calculated based on the International Union of Pure and Applied Chemistry atomic masses and represents the sum of all atomic masses within the molecular formula C11H12N2O4 [1] [6]. Alternative sources report slightly varying values such as 236.22 and 236.228, reflecting different levels of precision in calculation methods [6] [7].

The molecular weight places this compound within the range typical for quinoxaline derivatives used in various chemical applications [1] [6]. This parameter is essential for analytical determinations, stoichiometric calculations, and mass spectrometric analysis of the compound [1] [6].

Physicochemical Parameters

Physical State and Appearance

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide typically exists as a solid at room temperature, consistent with other quinoxaline 1,4-dioxide derivatives [8] [4]. The physical appearance of quinoxaline 1,4-dioxide compounds generally ranges from light yellow to yellow crystalline solids or powders [8] [4]. The solid-state nature of the compound is attributed to intermolecular interactions and the planar aromatic structure that facilitates crystal packing [8] [4].

The crystalline form of quinoxaline 1,4-dioxide derivatives often exhibits characteristic melting point ranges that vary depending on the specific substituents present on the quinoxaline ring system [9] [8]. The physical appearance may vary slightly depending on the purity and crystallization conditions employed during synthesis and purification processes [8] [4].

Solubility Profile

The solubility characteristics of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide are influenced by the presence of both the dimethoxymethyl substituent and the nitrogen-oxide functional groups [6] [10]. The compound demonstrates solubility in organic solvents commonly used in analytical and preparative chemistry [6] [10]. The presence of methoxy groups in the dimethoxymethyl substituent contributes to enhanced solubility in polar organic solvents compared to unsubstituted quinoxaline derivatives [6] [2].

High-performance liquid chromatography analysis indicates that the compound can be effectively analyzed using acetonitrile-water mobile phases, suggesting reasonable solubility in polar solvent systems [6] [10]. The logarithmic partition coefficient values reported for the compound (LogP = 0.546 and 1.98820) indicate moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [6] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide through analysis of both proton and carbon-13 spectra [12] [13]. The proton nuclear magnetic resonance spectrum of quinoxaline 1,4-dioxide derivatives typically exhibits characteristic signals for the aromatic protons of the quinoxaline ring system, appearing in the downfield region between 7.5 and 8.5 parts per million [12] [13].

The dimethoxymethyl substituent contributes distinctive signals in the nuclear magnetic resonance spectrum, with the methoxy groups typically appearing as singlets around 3.5-4.0 parts per million, while the central methine proton of the dimethoxymethyl group appears as a characteristic singlet [12] [13]. The nuclear magnetic resonance chemical shifts for quinoxaline 1,4-dioxide derivatives are influenced by the electron-withdrawing nature of the nitrogen-oxide functional groups, which cause downfield shifts of nearby protons [12] [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the quinoxaline carbon atoms appearing in characteristic regions that reflect the electronic environment created by the nitrogen-oxide substituents [12] [13]. The carbon signals for the dimethoxymethyl group appear in the aliphatic region, with the methoxy carbons typically observed around 55-65 parts per million [12] [13].

Mass Spectrometry

Mass spectrometric analysis of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular structure and composition [5] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the molecular weight of the compound [5] [14]. Common ionization methods include electrospray ionization, which produces protonated molecular ions at mass-to-charge ratio 237 under positive ionization conditions [5] [14] [15].

The compound exhibits typical fragmentation patterns associated with quinoxaline 1,4-dioxide derivatives, including loss of nitrogen-oxide groups and fragmentation of the dimethoxymethyl substituent [14] [15]. Mass spectrometry-compatible analytical methods utilize mobile phases containing formic acid rather than phosphoric acid to ensure optimal ionization efficiency [6] [10] [14]. The high-resolution mass spectrometric data provides accurate mass measurements that confirm the molecular formula C11H12N2O4 [5] [14].

Infrared Spectroscopy

Infrared spectroscopy of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide reveals characteristic absorption bands that identify key functional groups within the molecular structure [14] [16]. The nitrogen-oxide stretching vibrations appear as strong absorption bands in the region between 1300 and 1400 wavenumbers, which is characteristic of aromatic nitrogen-oxide compounds [16]. Specifically, quinoxaline 1,4-dioxide derivatives typically exhibit nitrogen-oxide stretching vibrations around 1370 wavenumbers [16].

The aromatic carbon-carbon and carbon-nitrogen ring stretching vibrations appear in the region between 1400 and 1600 wavenumbers, providing confirmation of the quinoxaline ring system [16]. The dimethoxymethyl substituent contributes characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers, along with carbon-oxygen stretching vibrations associated with the methoxy groups [16].

The infrared spectrum serves as a valuable analytical tool for compound identification and purity assessment, with the characteristic nitrogen-oxide bands providing unambiguous confirmation of the 1,4-dioxide functionality [14] [16]. The overall infrared spectral pattern must match reference standards for analytical confirmation of compound identity [14] [16].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of quinoxaline 1,4-dioxide derivatives reveals characteristic absorption patterns that reflect the electronic transitions within the aromatic heterocyclic system [17] [4]. The compounds typically exhibit absorption maxima in both the ultraviolet and visible regions, with the nitrogen-oxide functional groups significantly influencing the electronic absorption properties [17] [4]. The presence of the dimethoxymethyl substituent may cause shifts in the absorption maxima compared to unsubstituted quinoxaline 1,4-dioxide [17] [4].

Quinoxaline derivatives generally show absorption bands around 230-250 nanometers and 310-330 nanometers, corresponding to different electronic transitions within the heterocyclic system [17] [4]. The compounds are known to be sensitive to ultraviolet irradiation and may undergo photoinduced rearrangement reactions upon exposure to ultraviolet light [3] [4]. This photosensitivity is an important consideration for analytical procedures and storage conditions [3] [4].

Crystallographic Data

Crystallographic analysis of quinoxaline 1,4-dioxide derivatives provides detailed information about the three-dimensional molecular structure and solid-state packing arrangements [18]. Single-crystal X-ray diffraction studies of related quinoxaline 1,4-dioxide compounds reveal that these molecules typically adopt planar conformations with the quinoxaline ring system lying in a single plane [18]. The nitrogen-oxide groups extend above and below the ring plane, creating a characteristic three-dimensional molecular geometry [18].

Crystallographic data for quinoxaline 1,4-dioxide derivatives typically show monoclinic crystal systems with specific space group symmetries [18]. For example, related compounds have been found to crystallize in the monoclinic space group C2/c with unit cell parameters including a = 14.4320 Å, b = 10.7514 Å, c = 13.2728 Å, and V = 1958.5 ų [18]. The crystal structures reveal important information about intermolecular interactions and hydrogen bonding patterns that influence the physical properties of the compounds [18].

The crystallographic analysis also provides insight into the bond lengths and angles within the quinoxaline 1,4-dioxide structure, with nitrogen-oxide bond lengths typically ranging from 1.29 to 1.38 Å depending on the electronic environment [18]. These structural parameters are essential for understanding the chemical behavior and reactivity of the compounds [18].

Collision Cross Section Predictions

Collision cross section predictions for 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide provide valuable information for ion mobility spectrometry and mass spectrometry applications [5]. The predicted collision cross section values vary depending on the ionization adduct formed during mass spectrometric analysis [5]. For the protonated molecular ion [M+H]+, the predicted collision cross section is 147.8 Ų, while the sodium adduct [M+Na]+ exhibits a predicted collision cross section of 163.2 Ų [5].

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 237.087 | 147.8 |

| [M+Na]+ | 259.069 | 163.2 |

| [M+NH4]+ | 254.114 | 155.1 |

| [M+K]+ | 275.043 | 159.7 |

| [M-H]- | 235.072 | 149.5 |

| [M]+ | 236.079 | 150.4 |

The earliest methods for synthesizing quinoxaline 1,4-dioxide derivatives, including 2-(dimethoxymethyl)quinoxaline 1,4-dioxide, were based on direct oxidation of the corresponding quinoxaline precursors [1] . Prior to 1965, the primary synthetic strategy involved the oxidation of quinoxaline derivatives using various oxidizing agents such as peracetic acid, hydrogen peroxide, and meta-chloroperoxybenzoic acid [3] [1].

Direct oxidation with peracetic acid and hydrogen peroxide typically yielded less than 30% of the desired product due to over-oxidation and decomposition reactions [1] . The fundamental limitation of these early approaches was the deactivation of the heterocyclic core following the formation of the first N-oxide fragment, which prevented further electrophilic attack and substantially reduced the preparative value of these methods [3].

An alternative historical approach involved the condensation of ortho-benzoquinone dioxime with 1,2-dicarbonyl derivatives, first described in 1970 by Abushanab [3]. This method provided 2,3-disubstituted quinoxaline 1,4-dioxide derivatives, although yields typically ranged from 15-25% and were accompanied by significant formation of 2-hydroxyquinoxaline 1,4-dioxide side products [3].

The oxidation of quinoxalines with meta-chloroperoxybenzoic acid showed slightly improved results compared to peracetic acid, with yields occasionally reaching 40%, but remained limited to electron-rich substrates and was not suitable for general synthetic applications [1].

Contemporary Synthetic Pathways

Beirut Reaction Methodology

The most significant advancement in quinoxaline 1,4-dioxide synthesis came with the development of the Beirut reaction by Makhlouf Haddadin and Costas Issidorides at the American University of Beirut in 1965 [4] [5]. This methodology involves the cyclization of benzofuroxans with enolates, enamines, or active methylene compounds to yield quinoxaline 1,4-dioxides [3] [4].

The Beirut reaction mechanism proceeds through nucleophilic addition of an enolate ion to the electrophilic nitrogen atom of benzofuroxan, followed by ring closure via condensation of the imino-oxide onto the carbonyl group, and subsequent elimination of water to restore aromaticity [5]. For the synthesis of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide, the reaction involves benzofuroxan and methylglyoxal dimethyl acetal in the presence of pyrrolidine as a catalyst [6] [7].

The general procedure involves dissolving acetaldehyde dimethyl acetal (71 g, 0.6 mol) and pyrrolidine (43 g, 0.6 mol) in dichloromethane, cooling to 0°C, and adding benzofuroxan (82 g, 0.6 mol) dropwise over one hour while maintaining temperature at 0°C [6]. After completion of the addition, the reaction continues for 4 hours under ice bath conditions, yielding 66 g of the desired product with a yield of 46.6% [6].

Contemporary variations of the Beirut reaction have achieved yields of 65-83% for various quinoxaline 1,4-dioxide derivatives when using optimized conditions with different benzofuroxan substrates and 1,3-dicarbonyl compounds [3] [8]. The reaction typically requires 4-24 hours at temperatures ranging from 0-10°C, making it suitable for preparative scale synthesis [3].

Direct Oxidation Approaches

Modern direct oxidation methods have overcome many limitations of historical approaches through the development of more selective oxidizing agents. The most notable advancement is the use of bis(trifluoroacetoxy)iodobenzene (BTI) for the direct oxidation of quinoxaline cores [1] [9].

This hypervalent iodine-based oxidation method allows conversion of substituted and unsubstituted quinoxalines to quinoxaline 1,4-dioxides with yields ranging from 79-91% at ambient temperature [9]. The reaction is performed in acetonitrile/water (3:1) mixture at room temperature for 24 hours and is particularly remarkable because it can oxidize highly electron-poor heterocycles that are generally inert toward oxidation [1] [9].

Another significant development is the use of hypofluorous acid-acetonitrile complex (HOF·CH₃CN), developed by Carmeli and Rozen in 2006 [3]. This method achieves quantitative yields (>95%) for oxidizing quinoxalines to quinoxaline 1,4-dioxides, even for derivatives with electron-withdrawing substituents and sterically hindered 5-substituted derivatives [3].

Condensation with Benzofuroxan

The condensation approach utilizing benzofuroxan derivatives represents a versatile synthetic pathway that has been extensively developed beyond the original Beirut reaction conditions [10] [11]. Contemporary methods employ various catalytic systems and reaction conditions to optimize yields and reaction times.

A particularly effective variation involves the use of dioxolan-benzofuroxan derivatives, which can be reacted with appropriate substrates under modified Beirut reaction conditions [11]. This approach has been successfully employed to synthesize quinoxaline 1,4-dioxide derivatives with good yields (66%) and shorter reaction times (30 minutes) when combined with microwave-assisted synthesis [12].

The synthesis pathway involves initial preparation of the dioxolan-benzofuroxan derivative, followed by reaction with the target substrate under basic conditions. The subsequent deprotection and condensation reactions can be performed in situ without further purification of intermediate aldehydes, leading to efficient formation of the desired quinoxaline 1,4-dioxide derivatives [12].

Solvent-Free Synthesis Techniques

Room Temperature Procedures

Solvent-free synthesis techniques have emerged as environmentally friendly alternatives to conventional solution-phase reactions [13] [14]. These methods utilize solid supports to adsorb reactants and facilitate reactions without organic solvents [13].

Room temperature solvent-free procedures for quinoxaline 1,4-dioxide synthesis involve adsorbing benzofuroxan derivatives and β-ketoesters or 1,3-diketones onto solid supports such as silica gel, florisil, alumina, molecular sieves, or montmorillonite clay minerals [13] [14]. The general procedure involves dissolving reactants in a minimal amount of dichloromethane, adding the solid support, evaporating the solvent under reduced pressure, and allowing the reaction to proceed at room temperature [13].

Florisil demonstrates exceptional catalytic activity, providing yields of 70-85% for quinoxaline 1,4-dioxide derivatives with reaction times ranging from 30 minutes to 2 hours at room temperature [13]. Montmorillonite KSF and K10 also show good catalytic activity, yielding 65-80% and 60-75% respectively, with reaction times of 1-4 hours and 1-6 hours [13].

The mechanism of solid support catalysis involves the acidic sites on the support surface facilitating enolate formation and subsequent nucleophilic attack on the benzofuroxan electrophile [13]. The heterogeneous nature of these reactions allows for easy product isolation through simple filtration and washing procedures [13].

Microwave-Assisted Methodologies

Microwave-assisted solvent-free synthesis represents a significant advancement in green chemistry approaches for quinoxaline 1,4-dioxide preparation [15] [13]. This methodology combines the environmental benefits of solvent-free conditions with the efficiency of microwave heating to dramatically reduce reaction times while maintaining or improving yields [15].

The microwave-assisted procedure follows a similar protocol to room temperature methods, involving adsorption of reactants onto solid supports followed by microwave irradiation [13]. Typical conditions employ 300 W power at 60°C for periods ranging from 2-15 minutes depending on the solid support used [13].

Florisil achieves outstanding results under microwave conditions, providing yields of 85-95% in 5-15 minutes [13]. Silica gel, traditionally used in conventional Beirut reactions, shows improved performance under microwave irradiation with yields of 75-90% in 2-5 minutes [15] [13]. Zeolite A demonstrates particularly high efficiency with yields of 85-92% in 3-8 minutes [16].

The advantages of microwave-assisted synthesis include dramatic reduction in reaction times (from hours or days to minutes), increased selectivity due to uniform heating, and reduced formation of byproducts [12]. The method has proven to be 192-fold faster than conventional heating for certain quinoxaline derivatives [12].

Solid Support Catalytic Synthesis

Florisil as Catalytic Support

The enhanced catalytic activity of florisil is attributed to its unique surface properties, including optimal acidity and porosity that facilitate both reactant adsorption and product desorption [13]. Under room temperature conditions, florisil provides yields of 70-85% with reaction times of 30 minutes to 2 hours, significantly outperforming other solid supports [13].

When combined with microwave irradiation, florisil achieves exceptional results with yields reaching 85-95% in reaction times of 5-15 minutes [13]. The recyclability of florisil has been demonstrated through multiple reaction cycles without significant loss of catalytic activity, making it an economically viable option for large-scale synthesis [13].

The mechanism of florisil catalysis involves Lewis acid sites on the surface that activate the carbonyl groups of β-ketoesters and diketones, facilitating enolate formation and subsequent nucleophilic attack on benzofuroxan [13]. The heterogeneous nature of the catalyst allows for facile separation and purification of products [13].

Montmorillonite KSF and K10 Applications

Montmorillonite clay minerals, particularly the KSF and K10 variants, represent another class of effective solid supports for quinoxaline 1,4-dioxide synthesis [13] [14]. These naturally occurring aluminosilicate minerals possess unique layered structures with exchangeable cations that contribute to their catalytic activity [13].

Montmorillonite KSF provides yields of 65-80% under room temperature conditions with reaction times of 1-4 hours [13]. Under microwave irradiation, yields improve to 80-90% with dramatically reduced reaction times of 5-10 minutes [13]. The slightly lower activity compared to florisil is compensated by the natural abundance and low cost of these clay materials [13].

Montmorillonite K10 shows comparable but slightly lower activity, achieving yields of 60-75% at room temperature (1-6 hours) and 75-85% under microwave conditions (10-15 minutes) [13]. The differences in activity between KSF and K10 variants are attributed to variations in surface acidity and pore structure resulting from different preparation methods [13].

The catalytic mechanism involves Brønsted acid sites on the clay surface that protonate the benzofuroxan substrate, increasing its electrophilicity toward nucleophilic attack by enolates generated from the co-adsorbed dicarbonyl compounds [13]. The interlayer spacing of the clay minerals provides a confined reaction environment that enhances selectivity and reduces side reactions [13].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to quinoxaline 1,4-dioxide synthesis to minimize environmental impact while maintaining synthetic efficiency [17] [18]. These approaches focus on the use of renewable solvents, recyclable catalysts, and energy-efficient processes [17].

Water-based synthesis represents one of the most environmentally benign approaches, utilizing the high polarity and hydrogen-bonding ability of water to promote condensation reactions [17]. Aqueous synthesis methods typically achieve yields of 80-95% under mild conditions, with the added benefit of simplified product isolation through filtration and washing with water [17].

Ionic liquids, particularly imidazolium-based systems, serve as recyclable and non-volatile alternatives for quinoxaline synthesis [17]. These solvents offer enhanced reaction rates and selectivity while being recoverable and reusable for multiple reaction cycles [17]. Yields in ionic liquid media typically range from 85-95% [17].

Biocatalytic approaches using enzyme-mediated reactions operate under mild conditions and generate minimal waste [17]. Oxidoreductases have been employed for selective quinoxaline synthesis, achieving yields of 70-85% with excellent environmental compatibility [17]. However, the scalability of biocatalytic methods remains limited due to enzyme cost and stability considerations [17].

Mechanochemical synthesis, involving ball milling or grinding techniques, eliminates the need for solvents entirely while providing efficient mixing and activation of reactants [17]. This approach typically yields 80-90% of quinoxaline products with high energy efficiency [17].

Photocatalytic methods utilize light-driven reactions under mild conditions, achieving yields of 75-85% while minimizing energy consumption [17]. However, the scalability and economic viability of photocatalytic approaches for industrial applications remain under investigation [17].

Scale-Up Considerations and Industrial Synthesis

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of economic viability, safety, and environmental impact [19]. Scale-up of quinoxaline 1,4-dioxide synthesis faces several key challenges that must be addressed for successful commercialization [19].

Laboratory-scale synthesis using the Beirut reaction typically achieves yields of 65-83% with high product purity [19]. However, pilot-scale operations (gram quantities) often experience reduced yields due to heat dissipation challenges and difficulties in maintaining uniform reaction conditions [19]. The use of microwave-assisted heating can partially address these issues, maintaining yields of 70-85% at pilot scale [19].

Semi-industrial scale production (kilogram quantities) requires implementation of continuous flow processes to ensure consistent product quality and yield [19]. Continuous flow Beirut reactions combined with automated temperature and reagent addition control can maintain yields of 60-75%, though this represents a decrease from laboratory-scale results [19].

Industrial-scale production (ton quantities) faces additional challenges including raw material supply consistency, waste management, and cost optimization [19]. Continuous flow processes remain the preferred approach, with yields typically ranging from 55-70% due to the inherent compromises required for large-scale operation [19].

Economic considerations include the cost of benzofuroxan starting materials, which can be significant for large-scale production [19]. The development of more cost-effective routes to benzofuroxan precursors or alternative synthetic strategies may be necessary for economically viable industrial production [19].

Safety considerations become paramount at industrial scale, particularly regarding the handling of benzofuroxan derivatives and the use of organic solvents [19]. The implementation of solvent-free or aqueous-based processes can significantly improve the safety profile of large-scale operations [19].

Environmental regulations increasingly favor green chemistry approaches, making solvent-free and microwave-assisted methods attractive for industrial implementation despite potentially lower yields [17]. The reduced waste generation and energy consumption of these methods can offset lower yields from an overall economic and environmental perspective [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant